molecular formula C21H32N2O6 B14612125 N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine CAS No. 58889-71-7

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine

Cat. No.: B14612125
CAS No.: 58889-71-7
M. Wt: 408.5 g/mol
InChI Key: UCAIKVZGIDTXPF-WBAXXEDZSA-N
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Description

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine is a chemical compound known for its unique structure and potential applications in various scientific fields. It is composed of a methoxyphenyl group attached to a carbonyl group, which is further linked to L-isoleucyl and L-leucine amino acids. This compound is of interest due to its potential biological activities and its role in peptide synthesis.

Preparation Methods

The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine typically involves the following steps:

    Protection of Amino Groups: The amino groups of L-isoleucine and L-leucine are protected using suitable protecting groups to prevent unwanted reactions.

    Coupling Reaction: The protected amino acids are coupled with the 4-methoxyphenylmethoxycarbonyl chloride under controlled conditions to form the desired compound.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine has several scientific research applications:

    Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.

    Biology: This compound can be used in studies related to protein interactions and enzyme activities.

    Industry: It may be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine can be compared with other similar compounds, such as:

  • N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valyl-L-leucine
  • N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-valine

These compounds share similar structural features but differ in the specific amino acids involved. The uniqueness of this compound lies in its specific combination of L-isoleucine and L-leucine, which may confer distinct biological activities and properties.

Properties

CAS No.

58889-71-7

Molecular Formula

C21H32N2O6

Molecular Weight

408.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[(4-methoxyphenyl)methoxycarbonylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C21H32N2O6/c1-6-14(4)18(19(24)22-17(20(25)26)11-13(2)3)23-21(27)29-12-15-7-9-16(28-5)10-8-15/h7-10,13-14,17-18H,6,11-12H2,1-5H3,(H,22,24)(H,23,27)(H,25,26)/t14-,17-,18-/m0/s1

InChI Key

UCAIKVZGIDTXPF-WBAXXEDZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC

Origin of Product

United States

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